

Application Notes and Protocols for In Vivo Studies of TGR5

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Compound of Interest

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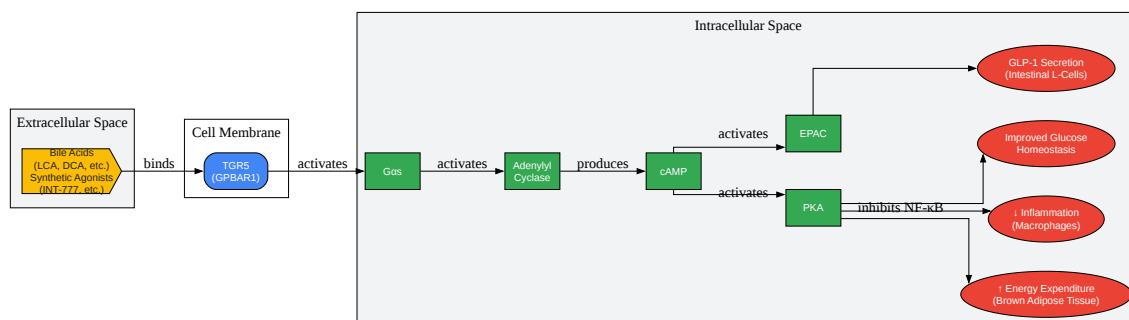
Introduction

Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.^{[1][2]} It is activated by both primary and secondary bile acids, with lithocholic acid (LCA) being the most potent natural agonist.^{[3][4]} TGR5 is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue (BAT), skeletal muscle, and immune cells like macrophages.^{[3][5]} Its activation is linked to crucial metabolic processes, including glucose homeostasis, energy expenditure, and the inflammatory response.^[3] These diverse functions make TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).^{[6][7][8]} This document provides an overview of common in vivo experimental models and detailed protocols for investigating the physiological roles and therapeutic potential of TGR5.

TGR5 Signaling Pathway

Upon binding to bile acids or synthetic agonists, TGR5 activates a G α s protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.^{[4][9]} This rise in cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).^[9] PKA activation leads to the phosphorylation of various targets, influencing thermogenesis in brown adipose tissue by increasing the expression of type 2 iodothyronine deiodinase (D2).^{[1][10]} In intestinal L-cells,

TGR5 activation triggers the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that improves insulin sensitivity and glucose homeostasis.[5][7][11] The TGR5 pathway also modulates inflammatory responses, primarily by antagonizing the NF- κ B signaling pathway in macrophages.[1][12][13]



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Caption: TGR5 signaling cascade upon ligand activation.

Experimental In Vivo Models for Studying TGR5

A variety of in vivo models are utilized to dissect the complex functions of TGR5. The choice of model depends on the specific research question, whether it involves understanding the fundamental biology of the receptor or evaluating the efficacy of a novel therapeutic agent.

Genetic Models

Genetically modified mouse models are indispensable for defining the specific roles of TGR5.

- **TGR5 Knockout (TGR5^{-/-}) Mice:** These mice lack a functional TGR5 gene and are the cornerstone of loss-of-function studies.^[3] TGR5^{-/-} mice are more susceptible to diet-induced obesity, hepatic steatosis, and glucose intolerance.^{[14][15]} They are also used to confirm that the effects of a pharmacological agonist are indeed TGR5-dependent.^[16] Furthermore, these mice show increased susceptibility to cholestatic liver injury and an exacerbated inflammatory response.^{[17][18][19]}
- **Cell-Type Specific Knockout Mice:** To investigate the tissue-specific roles of TGR5, Cre-Lox systems are employed. For example, myeloid cell-specific TGR5 knockout (e.g., LysM-Cre Tgr5^{fl/fl}) mice have been used to demonstrate the receptor's crucial role in macrophage-mediated inflammation and its impact on insulin resistance.^[20]
- **TGR5 Transgenic/Overexpressing Mice:** Gain-of-function models, where TGR5 is overexpressed systemically or in a tissue-specific manner, are used to study the effects of enhanced TGR5 signaling.^{[15][18]} These models have shown improved glucose tolerance compared to wild-type controls.^[15]

Diet-Induced Models

Dietary interventions are commonly used to induce metabolic stress and unmask the phenotype of genetic models or to test the efficacy of TGR5 agonists.

- **High-Fat Diet (HFD)-Induced Obesity:** Feeding mice a diet high in fat (typically 45-60% kcal from fat) for 8-20 weeks induces obesity, insulin resistance, and hepatic steatosis, mimicking key aspects of human metabolic syndrome.^[14] This model is frequently combined with TGR5^{-/-} mice to study the receptor's protective role against metabolic disease.^{[14][20]}
- **Cholestatic Diet Models:** Diets enriched with cholic acid (CA) or a lithogenic diet can be used to induce cholestatic liver injury or cholesterol gallstone formation, respectively.^{[3][17]} TGR5^{-/-} mice are protected from cholesterol gallstone formation on a lithogenic diet but show more severe liver injury on a CA-enriched diet.^{[3][17]}

Surgical Models

Surgical interventions create acute injury or physiological alterations, allowing for the study of TGR5's role in tissue repair and metabolic adaptation.

- **Bile Duct Ligation (BDL):** This is a widely used surgical model to induce cholestatic liver injury and fibrosis.[\[21\]](#) Studies using TGR5^{-/-} mice have shown that TGR5 plays a protective role, as its absence leads to more severe liver injury and inflammation following BDL.[\[21\]](#)
- **Partial Hepatectomy (PH):** This model is used to study liver regeneration. TGR5 has been shown to be crucial for protecting the liver from bile acid overload and excessive inflammation during the regenerative process.[\[17\]](#)[\[22\]](#)
- **Bariatric Surgery (e.g., Vertical Sleeve Gastrectomy - VSG):** Bariatric surgery models in rodents are used to study the mechanisms behind improved metabolic outcomes. These procedures alter bile acid profiles and are associated with increased GLP-1 secretion, effects that are at least partially dependent on TGR5.[\[5\]](#)[\[23\]](#)

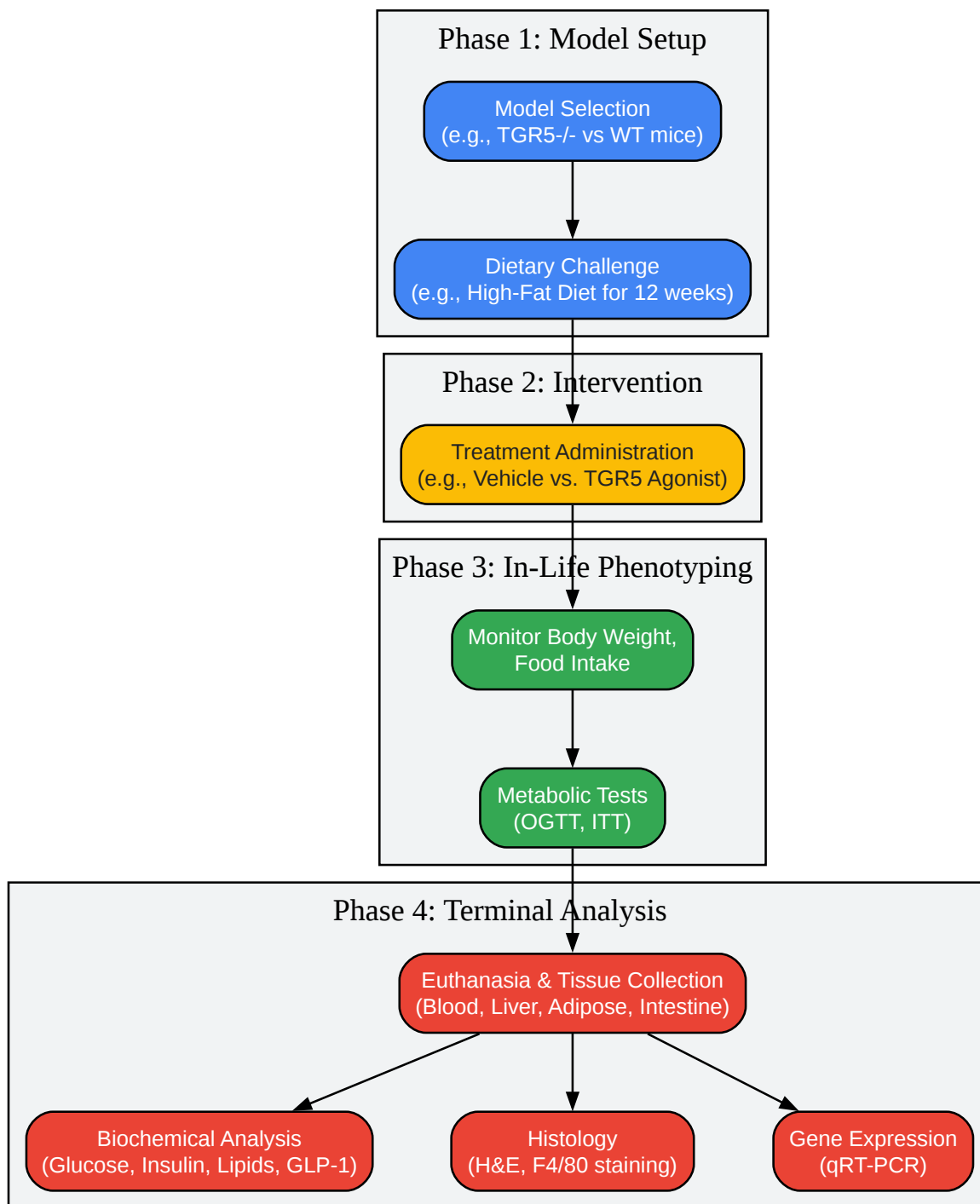
Pharmacological Models

Administration of specific agonists allows for the direct investigation of TGR5 activation.

- **TGR5 Agonists:** A range of natural and synthetic agonists are used. Oleanolic acid, betulinic acid, and curcumin are natural compounds that activate TGR5.[\[11\]](#) Synthetic agonists like INT-777, WB403, and various proprietary compounds are highly potent and selective, making them valuable tools for in vivo studies to evaluate therapeutic potential in models of diabetes and obesity.[\[1\]](#)[\[8\]](#)[\[10\]](#)[\[24\]](#)

Experimental Workflow

A typical in vivo study investigating a novel TGR5 agonist involves several key stages, from model selection to terminal analysis. The workflow ensures a comprehensive evaluation of the compound's metabolic and physiological effects.



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Caption: General workflow for an in vivo TGR5 study.

Data Presentation: Summary Tables

Clear presentation of quantitative data is essential for interpreting results from in vivo studies.

Table 1: Metabolic Parameters in Wild-Type (WT) and TGR5^{-/-} Mice on a High-Fat Diet (HFD)

Parameter	Genotype	Chow Diet	High-Fat Diet
Body Weight (g)	WT	25.2 ± 1.5	45.8 ± 3.1
	TGR5 ^{-/-}	25.5 ± 1.8	51.2 ± 3.5
Fasting Glucose (mg/dL)	WT	85 ± 5	130 ± 11
	TGR5 ^{-/-}	88 ± 7	155 ± 14
Fasting Insulin (ng/mL)	WT	0.5 ± 0.1	2.1 ± 0.4
	TGR5 ^{-/-}	0.6 ± 0.1	3.2 ± 0.6
Liver Weight (g)	WT	1.1 ± 0.1	2.5 ± 0.3
	TGR5 ^{-/-}	1.2 ± 0.1	3.1 ± 0.4
Liver Triglycerides (mg/g)	WT	15 ± 3	85 ± 12
	TGR5 ^{-/-}	18 ± 4	120 ± 18

Data are presented as Mean ± SD. p < 0.05 vs. WT on HFD. This table illustrates the exacerbated obese and diabetic phenotype in TGR5^{-/-} mice fed an HFD, as reported in multiple studies.[\[14\]](#)[\[15\]](#)

Table 2: Effect of a TGR5 Agonist (INT-777) on Glucose Homeostasis in HFD-Fed Mice

Parameter	Treatment Group	Value
Body Weight Change (%)	Vehicle	+15.2 ± 2.5
INT-777 (30 mg/kg)	+8.5 ± 1.8	
OGTT AUC (mg/dLmin)	Vehicle	35,000 ± 3,100
INT-777 (30 mg/kg)	24,500 ± 2,500	
Plasma GLP-1 (pM)	Vehicle	8.2 ± 1.5
INT-777 (30 mg/kg)	17.5 ± 2.9	
<p>*Data are presented as Mean ± SD. p < 0.05 vs. Vehicle. This table summarizes the beneficial effects of pharmacological TGR5 activation on weight gain, glucose tolerance, and GLP-1 secretion.[24]</p>		

Table 3: Liver Injury Markers in WT and TGR5-/- Mice 7 Days Post-Bile Duct Ligation (BDL)

Parameter	Genotype	Sham	BDL
Serum ALT (U/L)	WT	40 ± 8	350 ± 50
TGR5-/-	42 ± 10	680 ± 95	
Serum Total Bile Acids (μM)	WT	5 ± 2	450 ± 60
TGR5-/-	8 ± 3	720 ± 110	
Hepatic TNF-α mRNA	WT	1.0 ± 0.2	8.5 ± 1.5
(Fold Change)	TGR5-/-	1.2 ± 0.3	18.2 ± 3.1

Data are presented as Mean ± SD. p < 0.05 vs. WT BDL. This table highlights the protective role of TGR5 against cholestatic liver injury and inflammation.[21]

Key Experimental Protocols

Below are detailed protocols for key experiments used to characterize TGR5 function in vivo.

Protocol 1: Diet-Induced Obesity (DIO) Model and Agonist Treatment

Objective: To evaluate the effect of a TGR5 agonist on metabolic parameters in mice with diet-induced obesity.

Materials:

- Wild-type C57BL/6J mice (male, 6-8 weeks old)
- High-Fat Diet (HFD, e.g., 60% kcal from fat) and Standard Chow Diet (SCD)

- TGR5 agonist (e.g., INT-777) and vehicle (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles
- Metabolic cages (optional, for food intake)

Procedure:

- Acclimatization: Acclimate mice to the facility for one week on SCD.
- Diet Induction: Randomize mice into two groups: SCD and HFD. Feed mice their respective diets for 12-16 weeks to induce a stable obese phenotype in the HFD group.
- Baseline Measurements: Before starting treatment, measure baseline body weight and fasting blood glucose.
- Treatment Groups: Sub-divide the HFD-fed mice into two treatment groups: Vehicle and TGR5 Agonist (e.g., INT-777 at 30 mg/kg/day).
- Dosing: Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
- Monitoring: Monitor body weight and food intake 2-3 times per week.
- Metabolic Phenotyping: Perform metabolic tests such as an Oral Glucose Tolerance Test (OGTT, see Protocol 2) during the final week of treatment.
- Terminal Collection: At the end of the study, fast mice for 6 hours, collect terminal blood via cardiac puncture, and harvest tissues (liver, epididymal white adipose tissue, brown adipose tissue, intestine) for further analysis.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose clearance and insulin sensitivity in response to an oral glucose challenge.

Materials:

- Fasted mice (typically 6 hours)

- Glucose solution (2 g/kg body weight, sterile 20% dextrose in water)
- Handheld glucometer and test strips
- Blood collection tubes (e.g., EDTA-coated capillaries for plasma)

Procedure:

- Fasting: Fast mice for 6 hours (with free access to water) to achieve a stable baseline glucose level.
- Baseline Blood Sample (t=0): Take a small blood sample from the tail vein to measure baseline blood glucose (t=0).
- Glucose Administration: Administer the glucose solution (2 g/kg) via oral gavage. The volume is typically 10 μ L per gram of body weight.
- Post-Gavage Blood Sampling: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-gavage.
- Glucose Measurement: Measure blood glucose at each time point using a glucometer.
- Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A lower AUC indicates better glucose tolerance.[\[15\]](#)

Protocol 3: Measurement of Plasma GLP-1

Objective: To measure the secretion of GLP-1 in response to a TGR5 agonist.

Materials:

- Fasted mice
- TGR5 agonist and vehicle
- DPP4 inhibitor (e.g., sitagliptin, 10 mg/kg), to prevent GLP-1 degradation.[\[24\]](#)
- Blood collection tubes containing EDTA and a DPP4 inhibitor.

- Centrifuge, pipettes, and storage tubes.
- Commercially available GLP-1 ELISA kit.

Procedure:

- Fasting: Fast mice for 6 hours.
- DPP4 Inhibition: 30 minutes before agonist administration, inject mice intraperitoneally (IP) with a DPP4 inhibitor to stabilize active GLP-1.[\[24\]](#)
- Agonist Administration: Administer the TGR5 agonist or vehicle via oral gavage.
- Blood Collection: At a specified time point post-dosing (e.g., 15-30 minutes), collect blood via cardiac puncture or retro-orbital sinus into prepared tubes.
- Plasma Preparation: Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
- Storage: Collect the plasma supernatant and store it at -80°C until analysis.
- ELISA: Quantify the concentration of active GLP-1 in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 4: Bile Duct Ligation (BDL) Surgical Model

Objective: To induce cholestatic liver injury to study the protective role of TGR5.

Materials:

- WT and TGR5^{-/-} mice
- Anesthetic (e.g., isoflurane)
- Surgical tools (scissors, forceps, needle holders)
- Suture material (e.g., 5-0 silk)
- Heating pad, sterile drapes

Procedure:

- **Anesthesia:** Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.
- **Surgical Preparation:** Shave the abdomen and sterilize the area with betadine and ethanol. Place the mouse on a sterile drape over a heating pad to maintain body temperature.
- **Incision:** Make a midline laparotomy incision to expose the abdominal cavity.
- **Locate Bile Duct:** Gently retract the liver to visualize the common bile duct.
- **Ligation:** Carefully isolate the common bile duct. Ligate the duct in two locations with 5-0 silk suture and transect the duct between the two ligatures.
- **Closure:** Close the abdominal wall and skin with sutures.
- **Post-Operative Care:** Administer post-operative analgesics and allow the mouse to recover on a heating pad. Monitor the animal closely for several days.
- **Analysis:** At a predetermined endpoint (e.g., 3, 7, or 10 days post-surgery), euthanize the mice and collect blood and liver tissue for analysis of injury markers (serum ALT, AST, bile acids) and gene expression.[\[21\]](#)

Conclusion and Future Perspectives

The study of TGR5 in vivo is critical for understanding its role in metabolic and inflammatory diseases. The combination of genetic, diet-induced, and surgical models provides a powerful platform to dissect its physiological functions and validate its potential as a therapeutic target. While systemic TGR5 activation has shown promise, side effects such as gallbladder filling have been noted, prompting the development of gut-restricted agonists to harness the benefits of intestinal GLP-1 secretion while minimizing systemic exposure.[\[16\]](#)[\[25\]](#) Future research using cell-type specific knockout models and advanced pharmacological tools will continue to refine our understanding of TGR5 signaling and pave the way for novel therapies for metabolic disorders.

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